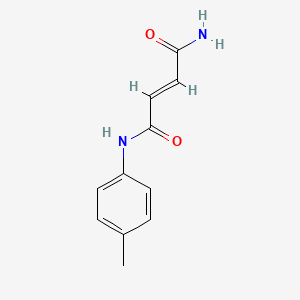

N1-(p-tolyl)fumaramide

Description

N1-(p-tolyl)fumaramide is a fumaric acid derivative characterized by a p-tolyl (4-methylphenyl) group attached to the nitrogen atom of the fumaramide backbone. Its structure combines a rigid α,β-unsaturated dicarboxamide core with a hydrophobic aromatic substituent, making it relevant in medicinal chemistry and materials science. The p-tolyl group is critical for biological activity, as demonstrated in studies where its substitution led to significant reductions in potency, particularly in tumor necrosis factor-alpha (TNF-α) inhibition . Synthesis routes for analogous compounds (e.g., thiazolidinone-acetamide hybrids) involve condensation reactions, as seen in the preparation of (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide .

Properties

IUPAC Name |

(E)-N'-(4-methylphenyl)but-2-enediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQKHZYECKKBBZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(p-tolyl)fumaramide can be synthesized through the reaction of fumaroyl dichloride with p-toluidine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for N1-(p-tolyl)fumaramide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(p-tolyl)fumaramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the fumaramide group to the corresponding amine.

Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: N-oxides of N1-(p-tolyl)fumaramide.

Reduction: Corresponding amines.

Substitution: Substituted derivatives of the p-tolyl group.

Scientific Research Applications

N1-(p-tolyl)fumaramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its derivatives may have applications in drug development.

Industry: N1-(p-tolyl)fumaramide and its derivatives are used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(p-tolyl)fumaramide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The fumaramide group can participate in various chemical reactions, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antiradical Activity

Fumaramide derivatives exhibit variable antiradical activity depending on substituents. N1-(p-tolyl)fumaramide lacks antiradical activity in ABTS and DPPH assays, unlike its esterified analogs (e.g., dimethyl fumarate), which show high activity. This discrepancy arises from structural modifications: the ene-diol moiety in active compounds is disrupted in fumaramides due to monoethanolamine fragment incorporation, altering redox reactivity .

Table 1: Antiradical Activity of Fumaric Acid Derivatives

| Compound | ABTS Activity | DPPH Activity |

|---|---|---|

| Dimethyl fumarate | High | High |

| Fumaramide derivatives | None | None |

| Enoate analogs | High | Moderate |

TNF-α Inhibitory Activity

The p-tolyl group is essential for maintaining TNF-α inhibitory activity. Substituting the 4-methyl group with bulkier or electron-withdrawing groups (e.g., chloro, bromo, methoxy) reduces potency. For instance, compound 40a (4-methyl) exhibits high activity, while 40c (4-chloro) and 40e (4-methoxy) show marked declines .

Table 2: Impact of Substituents on TNF-α Inhibition

| Compound | Substituent | Relative Activity |

|---|---|---|

| 40a | 4-methyl | 100% (Reference) |

| 40c | 4-chloro | 32% |

| 40e | 4-methoxy | 18% |

| 40f | 4-CF₃ | 25% |

Chemical Stability and Reactivity

Fumaramide derivatives exhibit diverse reactivity profiles:

- N1-(p-tolyl)fumaramide : Stable under standard conditions but lacks radical scavenging activity .

- Bis(trinitroethyl)fumaramide (X) : Exceptionally stable under harsh nitration conditions (e.g., fuming nitric acid at 80°C), retaining 90% integrity after 24 hours .

- N1-(2-ylophenyl)-N1,N4-dimethyl-N4-(phenylsulfonyl)fumaramide : Undergoes Smiles rearrangement to form acetamidyl derivatives, highlighting substituent-dependent reactivity .

Key Research Findings

Structural Dependence : The p-tolyl group is indispensable for TNF-α inhibition, while esterification enhances antiradical activity .

Substituent Effects : Electron-donating groups (e.g., methyl) on the aryl ring improve biological activity, whereas electron-withdrawing groups diminish it .

Reactivity Modulation : Incorporating bulky or reactive substituents (e.g., trinitroethyl) alters chemical stability and reaction pathways .

Biological Activity

N1-(p-tolyl)fumaramide is a derivative of fumaramide, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with N1-(p-tolyl)fumaramide, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N1-(p-tolyl)fumaramide is characterized by its unique chemical structure, which includes a p-tolyl group attached to the nitrogen of the fumaramide backbone. The molecular formula is , and it possesses specific physical properties that influence its biological activity.

Anticancer Activity

Research has indicated that N1-(p-tolyl)fumaramide exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). The compound was found to inhibit cell proliferation effectively, with IC50 values indicating its potency compared to standard chemotherapeutic agents.

Table 1: Anticancer Activity of N1-(p-tolyl)fumaramide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| K-562 | 15.0 | Inhibition of cell cycle progression |

The mechanism by which N1-(p-tolyl)fumaramide induces apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Anti-inflammatory Activity

In addition to its anticancer effects, N1-(p-tolyl)fumaramide has demonstrated anti-inflammatory properties. A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects of N1-(p-tolyl)fumaramide

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 250 | 75 | 70% |

| IL-6 | 300 | 90 | 70% |

The anti-inflammatory mechanism is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response.

Case Study 1: Anticancer Efficacy in Vivo

A preclinical model using xenograft mice was employed to evaluate the in vivo efficacy of N1-(p-tolyl)fumaramide against tumor growth. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups receiving vehicle treatment.

Figure 1: Tumor Volume Reduction in Xenograft Model

Tumor Volume Reduction

Case Study 2: Safety Profile Assessment

A toxicity study was conducted to assess the safety profile of N1-(p-tolyl)fumaramide. The compound was administered at varying doses, and no significant adverse effects were observed on organ function or histopathological changes in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.